(S)-1-Aminoindane-d3
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Overview
Description
(S)-1-Aminoindane-d3 is a deuterated analog of (S)-1-Aminoindane, a chiral compound with a structure consisting of an indane ring substituted with an amino group at the first position. The deuterium atoms replace the hydrogen atoms, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Aminoindane-d3 typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-1-Indanol-d3, where the indane ring is substituted with a hydroxyl group at the first position.
Conversion to Amino Group: The hydroxyl group is then converted to an amino group through a series of reactions, including
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes:
Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to introduce deuterium atoms.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Aminoindane-d3 undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form imines or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or sulfonamides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, sulfonyl chlorides.
Major Products
Oxidation Products: Imines, nitriles.
Reduction Products: Secondary amines.
Substitution Products: Amides, sulfonamides.
Scientific Research Applications
(S)-1-Aminoindane-d3 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in the synthesis of complex molecules and as a reference standard in mass spectrometry.
Biology: The compound is used in studies involving neurotransmitter analogs and receptor binding assays.
Medicine: It is investigated for its potential therapeutic effects and as a tracer in pharmacokinetic studies.
Industry: The compound is utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-Aminoindane-d3 involves its interaction with molecular targets such as enzymes and receptors. The amino group allows it to form hydrogen bonds and ionic interactions, influencing biological pathways. The deuterium atoms provide stability and resistance to metabolic degradation, making it a valuable tool in mechanistic studies.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Aminoindane: The non-deuterated analog with similar chemical properties but different isotopic composition.
1-Indanol: The precursor in the synthesis of (S)-1-Aminoindane-d3, with a hydroxyl group instead of an amino group.
1-Aminoindan: A structural isomer with the amino group at a different position on the indane ring.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct spectroscopic properties. This makes it particularly useful in isotopic labeling studies and as a reference standard in analytical chemistry.
Properties
IUPAC Name |
(1S)-1,2,2-trideuterio-3H-inden-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2/t9-/m0/s1/i6D2,9D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEVHMGJSYVQBQ-BJCVOOPNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1(C2=CC=CC=C2CC1([2H])[2H])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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